(1S,2R)-Bortezomib-d5

Catalog No.
S12891879
CAS No.
M.F
C19H25BN4O4
M. Wt
389.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-Bortezomib-d5

Product Name

(1S,2R)-Bortezomib-d5

IUPAC Name

[(1S)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Molecular Formula

C19H25BN4O4

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1/i3D,4D,5D,6D,7D

InChI Key

GXJABQQUPOEUTA-KLIAGJJWSA-N

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]

(1S,2R)-Bortezomib-d5 is a deuterated derivative of bortezomib, a potent proteasome inhibitor used primarily in the treatment of multiple myeloma and certain types of lymphoma. The compound features a specific stereochemistry at the first and second carbon positions, indicated by the (1S,2R) notation. The addition of deuterium atoms enhances its stability and allows for more precise tracking in metabolic studies. This modification aids in understanding the pharmacokinetics and dynamics of bortezomib in biological systems.

Typical for proteasome inhibitors. Key reactions include:

  • Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes, which may have implications for its biological activity.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, impacting its efficacy and stability.
  • Amidation: The presence of reactive amine groups allows for amidation reactions, potentially leading to the formation of hybrid compounds with enhanced therapeutic properties .

The primary biological activity of (1S,2R)-Bortezomib-d5 is its role as a proteasome inhibitor. By inhibiting the proteasome, it prevents the degradation of pro-apoptotic factors and promotes apoptosis in cancer cells. Studies indicate that this compound can induce endoplasmic reticulum stress and activate the unfolded protein response, leading to cell death in multiple myeloma cells . Additionally, the deuterated form may exhibit altered pharmacodynamics compared to its non-deuterated counterpart, allowing for improved therapeutic outcomes.

The synthesis of (1S,2R)-Bortezomib-d5 involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that are modified to introduce deuterium.
  • Key Reaction Steps:
    • Formation of Amide Bonds: Utilizing coupling agents such as HBTU or PyBOP in anhydrous conditions to form amide bonds between the bortezomib core structure and various side chains.
    • Deuteration: Specific steps are incorporated to introduce deuterium at designated positions during synthesis .
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for biological testing.

(1S,2R)-Bortezomib-d5 is primarily used in research settings to study the pharmacokinetics and dynamics of bortezomib. Its applications include:

  • Metabolic Studies: Tracking drug metabolism and distribution in vivo using deuterium labeling.
  • Mechanistic Studies: Investigating the mechanisms by which proteasome inhibition leads to apoptosis in cancer cells.
  • Drug Development: Serving as a lead compound for developing new proteasome inhibitors with improved efficacy and reduced side effects.

Interaction studies involving (1S,2R)-Bortezomib-d5 focus on its effects on various cellular pathways:

  • Protein Disulfide Isomerase Inhibition: Research indicates that (1S,2R)-Bortezomib-d5 can enhance sensitivity to other chemotherapeutic agents by inhibiting protein disulfide isomerase, leading to increased oxidative stress in cancer cells .
  • Synergistic Effects with Other Drugs: Studies have shown that combining (1S,2R)-Bortezomib-d5 with other agents can potentiate anti-cancer effects through various mechanisms including enhanced apoptosis and reduced drug resistance.

Several compounds share structural similarities with (1S,2R)-Bortezomib-d5. Notable examples include:

Compound NameStructure TypeUnique Features
BortezomibNon-deuteratedFirst-in-class proteasome inhibitor
CarfilzomibEpoxyketoneIrreversible proteasome inhibitor
IxazomibOral bioavailableAvailable as an oral formulation
(1S,2S)-Bortezomib-d5Deuterated variantDifferent stereochemistry affecting pharmacokinetics

The uniqueness of (1S,2R)-Bortezomib-d5 lies in its specific stereochemistry and deuteration which may influence its metabolic stability and interactions within biological systems compared to these similar compounds.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

389.2282692 g/mol

Monoisotopic Mass

389.2282692 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

Explore Compound Types